molecular formula C15H12N2OS B2548832 N-(benzo[d]thiazol-5-yl)-2-phenylacetamide CAS No. 941966-34-3

N-(benzo[d]thiazol-5-yl)-2-phenylacetamide

Cat. No. B2548832
CAS RN: 941966-34-3
M. Wt: 268.33
InChI Key: JFEMEAGBQXDVHE-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential applications in various fields such as drug discovery, materials science, and biochemistry. It has been used in the synthesis of novel derivatives with anti-inflammatory properties .


Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions during its synthesis. For instance, the obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial potential. N-(1,3-benzothiazol-5-yl)-2-phenylacetamide may exhibit antibacterial and antifungal effects. Researchers have investigated its activity against various strains, including Candida albicans, Aspergillus niger, Streptomyces griseus, Escherichia coli, and Bacillus subtilis . Further studies are needed to explore its mechanism of action and potential clinical applications.

Neuroprotective Effects

Thiazoles play a role in neuroprotection. While not directly studied for N-(1,3-benzothiazol-5-yl)-2-phenylacetamide , related thiazole derivatives have demonstrated neuroprotective properties. These compounds may mitigate neurodegenerative processes, making them relevant for conditions like Alzheimer’s disease and progressive supranuclear palsy (tauopathies) .

Biological Activities of Thiazoles

Thiazoles are found in several biologically active compounds. For instance:

Industrial Applications

Beyond biological contexts, thiazoles serve as precursors for various chemical compounds. They are used in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Additionally, the thiazole ring naturally occurs in Vitamin B1 (thiamine), which plays a vital role in energy metabolism and nervous system function .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)16-10-19-14/h1-7,9-10H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEMEAGBQXDVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2-phenylacetamide

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